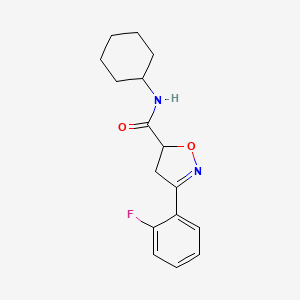![molecular formula C20H29N3O B5545250 2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)
2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the quinolinol structure often involves multi-step reactions, including amino protection, nucleophilic reaction, and deprotection processes. These processes are crucial for obtaining target compounds with potential therapeutic uses, including anti-malarial agents (Guo Qian-yi, 2011).
Molecular Structure Analysis
The molecular and crystal structures of potential antimicrobial and antiviral drugs incorporating the quinolin-4-one structure have been proposed and analyzed through methods such as molecular docking. These studies provide insights into the compounds' biological activities and their interaction mechanisms (Y. Vaksler et al., 2023).
Chemical Reactions and Properties
Compounds structurally similar to 2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol have been synthesized and tested for various biological activities, including neuroleptic properties. These compounds' synthesis often involves reactions such as Claisen-Schmidt condensation under ultrasound and microwave irradiation, highlighting their chemical versatility and potential for antimicrobial activity (D. Ashok et al., 2014).
Physical Properties Analysis
The physical properties, including photoluminescence, electroluminescence, and thermal properties of methyl-substituted quinolinolato chelates, have been studied. These studies relate the chemical structure to the materials' performance, indicating how structural modifications can impact electroluminescence device performance (L. Sapochak et al., 2001).
Chemical Properties Analysis
The antibacterial activity of compounds incorporating the quinolinone structure has been explored, with some showing moderate effectiveness against bacterial growth. This highlights the potential of these compounds in medical applications beyond their structural and physical properties analysis (Sakineh Asghari et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chromium Aryl Complexes with N-Donor Ligands
A study by Ronellenfitsch et al. (2014) describes the synthesis of a series of 8-amino-2-arylquinoline ligands and their reactions to form organochromium complexes. These complexes were tested as catalysts for the selective trimerization of ethylene, showcasing the application of quinoline derivatives in catalysis and organometallic chemistry (Ronellenfitsch, Wadepohl, & Enders, 2014).
Synthesis of Functionalized Pyridines
Mekheimer et al. (1997) explored the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, highlighting the chemical reactivity and potential pharmaceutical applications of pyridine derivatives (Mekheimer, Mohamed, & Sadek, 1997).
Oxytocin Receptor Antagonists
A study by Lemaire et al. (2002) identified a potent nonpeptide oxytocin receptor antagonist, illustrating the use of quinolinone derivatives in the development of selective receptor modulators for potential therapeutic applications (Lemaire et al., 2002).
Eigenschaften
IUPAC Name |
2,7,8-trimethyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-13-6-7-17-19(14(13)2)21-15(3)18(20(17)24)12-23(5)16-8-10-22(4)11-9-16/h6-7,16H,8-12H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJAIPAVAXMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(C)C3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7,8-trimethyl-3-{[methyl(1-methylpiperidin-4-yl)amino]methyl}quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)
![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)
![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)
![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)
![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)
![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)
![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)
![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)